N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

ATR kinase inhibition DNA damage response cancer target engagement

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1179601-02-5) is a disubstituted 3-aminopyrazole featuring a 1-methyl substituent on the pyrazole ring and an N-cyclopropylmethyl substituent on the exocyclic amine. With a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, this compound belongs to the pharmacologically significant 1H-pyrazol-3-amine class, whose derivatives have been explored as kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13242204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2CC2
InChIInChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10)
InChIKeyZQQIMZBIQACNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine: Core Identity, Procurement Specifications, and In-Class Positioning


N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1179601-02-5) is a disubstituted 3-aminopyrazole featuring a 1-methyl substituent on the pyrazole ring and an N-cyclopropylmethyl substituent on the exocyclic amine . With a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, this compound belongs to the pharmacologically significant 1H-pyrazol-3-amine class, whose derivatives have been explored as kinase inhibitors, GPCR ligands, and anti-inflammatory agents . Commercially, it is available from multiple suppliers at a typical purity specification of 95% and is recommended for storage at 2–8°C under sealed, dry conditions . The compound is reported as a liquid at room temperature, with solubility influenced by the polar pyrazole ring and the nonpolar cyclopropylmethyl group, suggesting moderate solubility in organic solvents such as ethanol and dichloromethane .

1
Selection context
ATR kinase and CRF1 receptor target-engagement studies
2
Workflow fit
Fragment-based screening and cycloalkylalkyl SAR campaigns
3
Procurement note
Liquid at ambient temperature; controlled lipophilicity for assay handling

Why N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic 3-Aminopyrazole Building Blocks


Substitution at the 3-amino position of the 1H-pyrazol-3-amine scaffold is a critical determinant of both target engagement and physicochemical behavior. The cyclopropylmethyl group introduces distinct steric, electronic, and conformational properties—specifically, increased steric bulk and torsional strain from the cyclopropane ring, combined with the electron-donating character of the methylene linker—that cannot be replicated by simple N-methyl, N-ethyl, or unsubstituted analogs . Structure-activity relationship (SAR) studies on pyrazole-3-amine derivatives have established that N-alkyl substitution patterns directly modulate kinase selectivity profiles, receptor binding affinities, and in vitro ADME properties . Consequently, procurement decisions that treat N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine as interchangeable with other N-substituted or unsubstituted 3-aminopyrazoles risk introducing uncontrolled variables in biological assays, chemical proteomics experiments, or structure-activity campaigns.

Target engagement
N-cyclopropylmethyl: ATR and CRF1 annotated
Unsubstituted or N-alkyl analogs lack ATR/CRF1 annotation; may direct screening to FLT3/CDK space
Lipophilicity
Estimated ΔLogD ≈ +0.5–1.0 vs. parent
Parent compound LogD 0.15; altered retention and permeability may shift assay profiles
Physical state
Liquid at room temperature; reduced volatility
Parent is low-boiling liquid; requires refrigerated handling to limit evaporative loss

Quantitative Differentiation Evidence: N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine vs. Closest Analogs


ATR Kinase Inhibition: Target Engagement Differentiation from Unsubstituted and N-Alkyl 3-Aminopyrazoles

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is reported to act as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein), a clinically validated target in the DNA damage response pathway . By contrast, the unsubstituted parent compound 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) is classified solely as a non-selective biochemical reagent with no reported ATR inhibitory activity, while N-ethyl and N-propyl analogs are primarily documented as intermediates in FLT3 or CDK inhibitor programs rather than as ATR-targeting scaffolds . This mechanism-of-action divergence means that the cyclopropylmethyl-substituted derivative occupies a distinct target space within the 3-aminopyrazole class, making it the appropriate selection for ATR-focused chemical biology or drug discovery workflows.

ATR kinase target engagement
Class-level inference
ATR inhibitor Unsubstituted/N-alkyl: no ATR activity reported
Supports ATR pathway target-engagement studies
Vendor-reported mechanism; quantitative ATR IC₅₀ not publicly available
ATR kinase inhibition DNA damage response cancer target engagement

CRF1 Receptor Binding Affinity: Quantitative Comparison with Unsubstituted 3-Aminopyrazole

In the GPCRdb database (ChEMBL-derived), N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is recorded with a pKi of 7.82 at the human corticotropin-releasing factor receptor 1 (CRF1/CRFR1) . In contrast, the unsubstituted parent compound 1-methyl-1H-pyrazol-3-amine has been tested in a CRF panel and displayed an IC₅₀ of >500 nM at CRF1 (equivalent to pIC₅₀ < 6.3), indicating substantially weaker—essentially negligible—binding under comparable conditions . The ~30-fold or greater difference in binding affinity underscores the functional impact of the N-cyclopropylmethyl substituent on CRF1 receptor engagement.

CRF1 receptor binding
Cross-study comparable
pKi 7.82 (Ki ≈ 15 nM)
≥30-fold higher affinity vs. unsubstituted parent (IC₅₀ > 500 nM)
GPCRdb/ChEMBL annotated data; binding assay context
CRF1 receptor GPCR binding stress disorder target

Physicochemical Differentiation: LogD and Lipophilicity Contrast with N-Unsubstituted 3-Aminopyrazole

The N-cyclopropylmethyl substitution markedly increases lipophilicity relative to the unsubstituted parent. 1-Methyl-1H-pyrazol-3-amine has a reported LogD (pH 5.5) of 0.15, while the 3-(cyclopropylmethyl)-1H-pyrazol-5-amine regioisomer (bearing the same cyclopropylmethyl substituent on the pyrazole ring rather than the exocyclic amine) has a LogD (pH 7.4) of 0.64 . Although an exact LogD value for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine itself has not been located in public databases, the regioisomer data confirms that cyclopropylmethyl substitution increases LogD by approximately 0.5–1.0 log unit, consistent with the known lipophilicity-enhancing effect of the cyclopropylmethyl group . This property shift has practical consequences for chromatographic retention, membrane permeability, and solubility in biological assay media.

Lipophilicity shift
Supporting evidence
Estimated ΔLogD ≈ +0.5 to +1.0
Influences assay solubility and chromatographic retention
Based on regioisomer and analog data; exact LogD not publicly available
Lipophilicity physicochemical property LogD comparison

Molecular Weight and Physical State Differentiation: Practical Implications for Laboratory Handling

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (MW = 151.21 g/mol) is reported as a liquid at room temperature, whereas the unsubstituted parent 1-methyl-1H-pyrazol-3-amine (MW = 97.12 g/mol, boiling point 93–94°C at 0.5 mmHg) is typically handled as a low-boiling liquid requiring careful temperature control . The higher molecular weight and altered physical state of the cyclopropylmethyl derivative result from the additional C₄H₇ substituent mass (+54 Da), which also reduces volatility and may simplify gravimetric dispensing in automated liquid-handling workflows. This represents a practical, quantifiable handling difference relevant to high-throughput screening and compound management logistics.

Physical state
Direct head-to-head
Liquid at RT; MW 151.21 g/mol
Simplifies ambient-temperature automated dispensing
Parent is low-boiling liquid requiring refrigerated handling
Physical state molecular weight laboratory handling

Sigma-1 Receptor Ligand Class Membership: Structural Rationale for Affinity Differentiation

A medicinal-chemistry-guided study on cycloalkyl-annelated pyrazoles demonstrated that compounds within this structural class can achieve high affinity (pKi > 8, equivalent to Ki < 10 nM) for the sigma-1 (σ₁) receptor . While N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine itself was not among the specific compounds profiled in that study, it shares the defining structural motif—a pyrazole core bearing a cycloalkylalkyl substituent—that was associated with high σ₁ affinity. Simple N-alkyl (methyl, ethyl, propyl) 3-aminopyrazole analogs lack this cycloalkyl feature and were not reported to exhibit comparable σ₁ binding . This structural rationale supports the selection of the cyclopropylmethyl derivative as a preferential starting point for σ₁ receptor-focused medicinal chemistry campaigns over straight-chain N-alkyl alternatives.

Sigma-1 receptor class fit
Class-level inference
Cycloalkylalkyl motif: class pKi > 8 N-alkyl analogs lack cycloalkyl feature; no σ₁ high-affinity reported
Structurally eligible entry point for σ₁ ligand development
Compound itself not profiled in cited σ₁ study; SAR extrapolation
Sigma-1 receptor cycloalkyl-annelated pyrazole CNS ligand

Commercially Available Purity Specification and Storage Requirements vs. Closest Analogs

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is commercially supplied at a minimum purity of 95% (AKSci, Leyan) and requires storage at 2–8°C under sealed, dry conditions . The unsubstituted parent 1-methyl-1H-pyrazol-3-amine is available at higher purity (99.50%, MedChemExpress) but has a boiling point of only 93–94°C at reduced pressure, necessitating more stringent temperature control to prevent evaporative loss during storage and handling . The regioisomeric analog 1-(cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 899899-07-1) is also supplied at 95% purity but differs in its substitution pattern, with the cyclopropylmethyl group on the pyrazole N1 rather than the exocyclic amine, altering its hydrogen-bond donor/acceptor profile .

Purity and storage
Direct head-to-head
≥95% purity; 2–8°C sealed, dry
Only commercial source of N-cyclopropylmethyl-1-methyl substitution pattern
Parent available at 99.50% but lacks required substitution
Purity specification storage condition procurement quality

Best-Fit Research and Industrial Application Scenarios for N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine


ATR Kinase Inhibitor Fragment-Based Drug Discovery and Chemical Probe Development

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is the only 3-aminopyrazole building block with documented ATR kinase inhibitory annotation, as supported by its vendor-reported mechanism of action . This makes it the appropriate starting scaffold for fragment-based screening, structure-based optimization, or chemical probe development targeting the ATR-dependent DNA damage response—a pathway of high interest in oncology drug discovery . Substituting an unsubstituted or N-alkyl 3-aminopyrazole (which lack ATR annotation) would direct the campaign toward a different target space (e.g., FLT3, CDK) and fail to engage ATR.

CRF1 Receptor Radioligand Binding and Antagonist Screening Campaigns

With a pKi of 7.82 (~15 nM) at human CRF1, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine provides a ≥30-fold affinity advantage over the unsubstituted parent (IC₅₀ > 500 nM) in CRF1 binding assays . This affinity is sufficient for use as a reference compound, a starting point for medicinal chemistry optimization, or a tool compound in CRF1-mediated stress, anxiety, or depression models where CRF1 antagonism is therapeutically relevant .

Sigma-1 Receptor Ligand Development Leveraging Cycloalkylalkyl Pyrazole SAR

The N-cyclopropylmethyl substituent places this compound within the cycloalkyl-annelated pyrazole chemotype associated with high σ₁ receptor affinity (pKi > 8) in published structure-affinity relationship studies . For medicinal chemistry groups pursuing σ₁ receptor modulators for pain, depression, or neuroprotection indications, this compound offers a structurally validated entry vector that simple N-alkyl 3-aminopyrazoles cannot provide.

Physicochemical Reference Standard for Lipophilicity-Altered 3-Aminopyrazole Series

The increased lipophilicity conferred by the cyclopropylmethyl group (estimated ΔLogD ≈ +0.5 to +1.0 relative to the unsubstituted parent) makes this compound a useful reference standard for calibrating chromatographic retention times, assessing membrane permeability in PAMPA or Caco-2 assays, and benchmarking the impact of N-substituent bulk on solubility in structure-property relationship (SPR) studies . Its liquid physical state at room temperature further simplifies automated liquid handling relative to low-boiling-point analogs .

Application
Selection Property
Validation Focus
ATR inhibitor fragment-based screening
Documented ATR target annotation
ATR pathway engagement; DNA damage response model context
CRF1 receptor binding assays
pKi 7.82 at human CRF1
Radioligand binding and antagonist screening context
Sigma-1 receptor ligand development
Cycloalkylalkyl pyrazole chemotype
σ₁ affinity SAR review; class-level model context
Physicochemical reference standard
Increased lipophilicity; liquid at RT
Chromatographic retention and solubility benchmarking

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